5'-Thymidylic acid, thymidylyl-(5'-3')-
Description
Nomenclature and Structural Context within Deoxyribonucleic Acids
The compound "5'-Thymidylic acid, thymidylyl-(5'->3')-" is a descriptive name for a specific DNA dinucleotide. In standard biochemical nomenclature, this would be more precisely described as a thymidine (B127349) dinucleotide where the 5'-terminal thymidine residue is phosphorylated. It consists of two thymidine units linked by a phosphodiester bond between the 5' carbon of one deoxyribose sugar and the 3' carbon of the next. The "5'-Thymidylic acid" portion indicates that the thymidine at the 5' end of this dinucleotide has a phosphate (B84403) group attached to its 5' carbon, making it a nucleotide. hmdb.ca The entire structure is a segment of a single DNA strand.
Thymidine itself is a deoxyribonucleoside composed of the pyrimidine (B1678525) base thymine (B56734) linked to a deoxyribose sugar. baseclick.euwikipedia.org Within a DNA strand, multiple nucleotides are joined together by phosphodiester linkages, forming a polynucleotide chain with a sugar-phosphate backbone. s3waas.gov.in The sequence of bases, including thymine, constitutes the genetic code. The presence of thymine in DNA, as opposed to uracil (B121893) in RNA, contributes to the greater chemical stability of DNA. s3waas.gov.inncert.nic.in
| Component | Description |
| Thymine | A pyrimidine nucleobase (5-methyluracil). |
| Deoxyribose | A five-carbon sugar molecule that forms part of the DNA backbone. |
| Phosphate Group | Connects the deoxyribose sugars of adjacent nucleosides, forming the phosphodiester backbone. |
| 5'-end | The end of the DNA strand that has a free phosphate group on the 5' carbon of the terminal deoxyribose. |
| 3'-end | The end of the DNA strand that has a free hydroxyl (-OH) group on the 3' carbon of the terminal deoxyribose. |
Role as a Fundamental Dinucleotide Unit in DNA Structure and Function
The thymidine dinucleotide is a basic repeating unit in DNA. In the context of double-stranded DNA, each thymine base on one strand forms two hydrogen bonds with an adenine (B156593) (A) base on the complementary strand. baseclick.euncert.nic.in This A:T base pairing is a cornerstone of the Watson-Crick model of DNA, essential for maintaining the structure of the double helix. ncert.nic.in Duplexes with a high content of A:T pairs are generally less thermally stable than those rich in guanine (B1146940) (G) and cytosine (C) pairs, which form three hydrogen bonds. nih.gov
The sequence of dinucleotides, including successive thymidines (a dTdT or TpT motif), influences the local structure and flexibility of the DNA helix. nih.gov These sequence-dependent variations in DNA conformation are crucial for the binding of proteins and other molecules that interact with DNA to regulate gene expression and other cellular processes. For example, runs of thymidine (oligothymidylate tracts) can introduce bends in the DNA helix. The thymidine dinucleotide also serves as a primary target for UV radiation-induced damage, leading to the formation of cyclobutane (B1203170) pyrimidine dimers (CPDs), which are bulky lesions that can distort the DNA structure and block replication. genelink.com
Significance as a Model System in Nucleic Acid Research
Oligonucleotides containing thymidine repeats (oligothymidylates) are widely used as model systems in scientific research to understand the fundamental physical and chemical properties of DNA.
The sequence of nucleotides has a profound effect on the stability and conformation of DNA. nih.gov Studies on oligothymidylate motifs help to elucidate these sequence-dependent effects. For example, the presence of AA/TT dinucleotides is known to influence the bending of DNA and the stability of nucleosomes. nih.gov Researchers synthesize oligonucleotides with specific sequences, including thymidine repeats or thymidine placed in different sequence contexts, to measure their thermodynamic properties, such as melting temperature (Tm). gatech.eduacs.org These experiments reveal how the identity of neighboring bases affects the stability of a given base pair. The thymidine dinucleotide, pTpT, has also been shown to mimic the effects of UV-induced DNA damage, activating cellular responses such as the p53 tumor suppressor protein and enhancing DNA repair mechanisms. nih.gov This highlights its role not just as a structural component but also as a signaling molecule in cellular processes.
Structure
3D Structure
Properties
CAS No. |
2642-45-7 |
|---|---|
Molecular Formula |
C20H28N4O15P2 |
Molecular Weight |
626.4 g/mol |
IUPAC Name |
[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl [(2R,3S,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C20H28N4O15P2/c1-9-5-23(19(28)21-17(9)26)15-3-11(25)13(37-15)7-36-41(33,34)39-12-4-16(38-14(12)8-35-40(30,31)32)24-6-10(2)18(27)22-20(24)29/h5-6,11-16,25H,3-4,7-8H2,1-2H3,(H,33,34)(H,21,26,28)(H,22,27,29)(H2,30,31,32)/t11-,12-,13+,14+,15+,16+/m0/s1 |
InChI Key |
MMXKIWIWQPKTIK-KPRKPIBOSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)O[C@H]3C[C@@H](O[C@@H]3COP(=O)(O)O)N4C=C(C(=O)NC4=O)C)O |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OC3CC(OC3COP(=O)(O)O)N4C=C(C(=O)NC4=O)C)O |
Origin of Product |
United States |
Synthetic Methodologies for Defined Oligothymidylate Sequences
Chemical Synthesis Approaches for Deoxyribonucleotides
The cornerstone of modern oligonucleotide synthesis is a set of chemical methods that allow for the stepwise addition of nucleotide monomers to create a specific sequence. These approaches have been refined over decades to become highly efficient and automatable processes.
Phosphoramidite (B1245037) Chemistry and Solid-Phase Synthesis
The most widely adopted method for the chemical synthesis of DNA, including oligothymidylates, is phosphoramidite chemistry, typically performed using a solid-phase synthesis approach. tandfonline.comtwistbioscience.com This method, developed in the early 1980s, is renowned for its high coupling efficiency and amenability to automation. twistbioscience.comsigmaaldrich.com The process involves a cycle of four distinct chemical reactions to add each nucleotide to the growing chain, which is anchored to a solid support. sigmaaldrich.combiomers.net
The synthesis begins with the first nucleoside (the 3'-most base of the final sequence) attached to an inert solid support, commonly controlled pore glass (CPG) or polystyrene beads. biotage.co.jp The support is contained within a column that allows reagents and solvents to be passed through freely. atdbio.com The use of a solid support is advantageous as it simplifies the process by allowing excess reagents and by-products to be washed away after each step, eliminating the need for complex purification of intermediate products. biomers.netbiotage.co.jp
The synthesis cycle proceeds as follows:
Detritylation: The cycle starts with the removal of the acid-labile 4,4'-dimethoxytrityl (DMT) protecting group from the 5'-hydroxyl group of the support-bound nucleoside. sigmaaldrich.comatdbio.com This is typically achieved by treating it with an acid, such as trichloroacetic acid (TCA), to expose the 5'-hydroxyl for the subsequent coupling reaction. tandfonline.comglenresearch.com
Coupling: The next nucleoside, in the form of a nucleoside phosphoramidite, is activated by a weak acid like 5-(Ethylthio)-1H-tetrazole. umich.edutandfonline.com This activated intermediate then reacts with the free 5'-hydroxyl group of the support-bound nucleoside, forming a phosphite (B83602) triester linkage. sigmaaldrich.comnih.gov This reaction is rapid and highly efficient, with coupling efficiencies often exceeding 99%. lubio.ch
Capping: To prevent the formation of deletion mutants (n-1 shortmers), any unreacted 5'-hydroxyl groups on the solid support are permanently blocked through acetylation. wikipedia.org This is done using a mixture of acetic anhydride (B1165640) and an activator like 1-methylimidazole. wikipedia.org
Oxidation: The unstable phosphite triester linkage is converted into a more stable phosphate (B84403) triester by treatment with an oxidizing agent, typically an aqueous iodine solution. sigmaaldrich.comnih.gov
This four-step cycle is repeated for each nucleotide to be added to the sequence. Upon completion of the chain assembly, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups on the nucleobases and the phosphate backbone are removed. biomers.net The final product is then typically purified using methods like high-performance liquid chromatography (HPLC) to isolate the full-length oligonucleotide. wikipedia.org
Table 1: The Phosphoramidite Synthesis Cycle
| Step | Reagent(s) | Purpose |
| 1. Detritylation | Trichloroacetic acid (TCA) in dichloromethane | Removes the 5'-DMT protecting group, exposing the 5'-hydroxyl for reaction. tandfonline.comsigmaaldrich.com |
| 2. Coupling | Nucleoside phosphoramidite, Activator (e.g., 5-(Ethylthio)-1H-tetrazole) | Adds the next base to the growing chain by forming a phosphite triester bond. tandfonline.comnih.gov |
| 3. Capping | Acetic anhydride, 1-methylimidazole | Blocks unreacted 5'-hydroxyl groups to prevent the synthesis of deletion mutants. wikipedia.org |
| 4. Oxidation | Aqueous iodine solution | Stabilizes the newly formed linkage by oxidizing the phosphite triester to a phosphate triester. nih.gov |
Strategies for Long Oligonucleotide Assembly
Polymerase Cycling Assembly (PCA), also known as Assembly PCR, is a powerful method for assembling long DNA molecules from a pool of shorter, overlapping single-stranded oligonucleotides. wikipedia.orgdnascript.com The oligonucleotides are designed to tile the entire target sequence, with each oligo overlapping its neighbors by about 20-50 base pairs. wikipedia.orgbitesizebio.com
In the initial cycles of a polymerase chain reaction, the oligonucleotides anneal to their complementary partners. A DNA polymerase then extends the 3' ends of the annealed oligos, using the overlapping fragments as templates. wikipedia.org This process results in the formation of progressively longer DNA fragments as the products of one cycle serve as templates for the next. After a number of assembly cycles, primers corresponding to the 5' and 3' ends of the full-length construct are added to amplify the final product. ebrc.orgdnascript.com PCA is a template-independent method that allows for the de novo synthesis of genes and genomes. wikipedia.orgdnascript.com
Overlap Extension PCR (OE-PCR) , also referred to as Splicing by Overlap Extension (SOE-PCR), is a variation of PCR used to splice together two or more DNA fragments that share a terminal region of sequence identity. wikipedia.orgajmb.org Special primers are designed to introduce complementary overhangs to the ends of the DNA fragments that are to be joined. igem.org When these fragments are mixed, denatured, and annealed, the overlapping sequences act as primers for each other, and a DNA polymerase extends the fragments, fusing them into a single, larger piece of DNA. wikipedia.orgajmb.org This method is highly versatile and does not require restriction enzyme sites for ligation. wikipedia.orgigem.org
Gibson Assembly is another widely used method for joining multiple DNA fragments in a single, isothermal reaction. snapgene.comneb.com Developed by Daniel Gibson, this technique utilizes a cocktail of three enzymes:
A T5 exonuclease chews back the 5' ends of the DNA fragments, creating single-stranded 3' overhangs. snapgene.comneb.com
These complementary overhangs anneal, and a DNA polymerase fills in the resulting gaps. neb.com
Finally, a Taq DNA ligase seals the nicks in the sugar-phosphate backbone, covalently linking the fragments together to form a continuous DNA molecule. snapgene.comneb.com
Gibson Assembly is a robust and seamless cloning method that can assemble multiple fragments, ranging from short oligonucleotides to large DNA segments, in a predetermined order. snapgene.comneb.com
Table 2: Comparison of Long Oligonucleotide Assembly Methods
| Method | Key Principle | Main Enzymes | Typical Fragment Size | Key Advantage |
| PCA | Assembly of overlapping single-stranded oligos in a PCR reaction. wikipedia.org | DNA Polymerase | ~50 bp oligos | De novo synthesis of long DNA without a template. dnascript.com |
| OE-PCR | Splicing of double-stranded DNA fragments with complementary overhangs via PCR. wikipedia.org | DNA Polymerase | Variable | Does not require restriction sites for joining fragments. wikipedia.org |
| Gibson Assembly | Isothermal, one-pot reaction joining fragments with overlapping ends. snapgene.com | T5 Exonuclease, DNA Polymerase, DNA Ligase | Variable, up to several hundred kb. neb.com | Seamlessly joins multiple fragments in a single reaction. neb.com |
For the cloning and propagation of exceptionally large DNA constructs, such as those assembled via PCA or Gibson Assembly, specialized vectors are required. Bacterial Artificial Chromosomes (BACs) and Yeast Artificial Chromosomes (YACs) serve this purpose.
BACs are cloning vectors based on the F-plasmid of E. coli and are used to clone DNA fragments typically ranging from 100,000 to 350,000 base pairs (100-350 kbp). genome.govwikipedia.org Their low copy number and the presence of partitioning genes ensure stable maintenance of large DNA inserts within the bacterial host. nih.gov BACs were instrumental in large-scale sequencing efforts like the Human Genome Project. wikipedia.orgyourgenome.org
YACs are engineered chromosomes derived from the DNA of the yeast Saccharomyces cerevisiae. wikipedia.org They can accommodate even larger DNA fragments, from 100 kbp up to 1,000 kbp (1 Mb) or more. microbenotes.combiologynotesonline.com YACs contain all the necessary elements for replication and segregation in yeast cells, including a centromere, telomeres, and an autonomously replicating sequence (ARS). wikipedia.orgmicrobenotes.com A key advantage of using a eukaryotic host like yeast is the ability to clone sequences that may be unstable in prokaryotic systems and to express eukaryotic proteins that require post-translational modifications. wikipedia.orgnih.gov
Enzymatic Synthesis Strategies for Oligonucleotides
While chemical synthesis is the current industry standard, enzymatic approaches to oligonucleotide synthesis are emerging as a promising alternative. nih.gov These methods leverage the inherent precision and efficiency of biological enzymes to construct DNA and RNA strands. nih.govprimrosebio.com
A key enzyme in this field is Terminal deoxynucleotidyl transferase (TdT) , a unique DNA polymerase that can add nucleotides to the 3' end of a DNA strand without requiring a template. nih.govalmacgroup.com By controlling the supply of specific nucleotide substrates, TdT can be used for the stepwise, controlled synthesis of a desired oligonucleotide sequence. This approach can be integrated with solid-phase techniques, where an initiator strand is attached to a solid support, and the polymerase iteratively adds nucleotides in a liquid-phase reaction. nih.gov
Another enzymatic strategy involves the use of ligases , such as T4 RNA ligase, to join shorter oligonucleotide blocks together. almacgroup.comacs.org This can be performed on a solid phase, where a primer is attached to a resin and short, pre-synthesized blocks are sequentially ligated to the growing chain. acs.org
Enzymatic synthesis offers several potential advantages over chemical methods, including operating under mild aqueous conditions, avoiding the use of harsh and toxic chemicals, and potentially achieving higher fidelity for the synthesis of very long sequences. nih.govacs.org Research is ongoing to engineer enzymes with improved efficiency and the ability to incorporate a wider range of modified nucleotides, which are crucial for many therapeutic applications. almacgroup.comharvard.edu
Polymerase-Mediated Incorporation of Deoxynucleoside Triphosphates
Enzymatic synthesis using DNA polymerases provides a highly specific method for creating oligothymidylates. This process can be either template-dependent or template-independent.
In template-dependent synthesis, a DNA polymerase extends a primer that is annealed to a template strand (e.g., poly(dA)) by sequentially adding thymidine (B127349) triphosphates (dTTP). nih.gov The polymerase catalyzes the formation of a phosphodiester bond between the 3'-hydroxyl group of the growing chain and the 5'-phosphate of the incoming dTTP. nih.gov The Klenow fragment of DNA polymerase I is one such enzyme used for this purpose. nih.govnih.gov
A key enzyme in template-independent synthesis is Terminal deoxynucleotidyl Transferase (TdT). nih.govnih.gov TdT possesses the unique ability to add deoxynucleoside triphosphates (dNTPs), including dTTP, to the 3'-end of a single-stranded DNA initiator without the need for a template. nih.govnih.gov This feature is exploited for the controlled, stepwise addition of nucleotides. biotium.comdnascript.com By using dTTPs with a reversible 3'-terminator group, a single nucleotide can be added, after which the chain is capped. dnascript.comigem.org Following deprotection to free the 3'-hydroxyl group, the cycle can be repeated, allowing for the synthesis of a defined sequence oligothymidylate. dnascript.com Researchers have engineered TdT enzymes and modified nucleotides to improve incorporation efficiency and fidelity. biotium.comigem.org
Ligase-Based Assembly of Defined Sequences
Ligase-based assembly is another enzymatic strategy for constructing defined oligothymidylate sequences. This method involves joining shorter, pre-synthesized oligonucleotide fragments. nih.govdanaher.com The most commonly used enzyme for this purpose is T4 DNA ligase. nih.govwikipedia.org
The mechanism involves T4 DNA ligase catalyzing the formation of a phosphodiester bond between the 3'-hydroxyl end of one oligonucleotide and the 5'-phosphate end of another. danaher.comwikipedia.org This reaction requires the ends of the fragments to be held in close proximity, which is typically achieved by annealing them to a complementary template strand. nih.gov T4 DNA ligase is highly efficient and can join fragments with either cohesive (sticky) or blunt ends. wikipedia.org This methodology is particularly useful for assembling longer constructs from a library of shorter, quality-controlled oligos, which can be more cost-effective for producing large series of related sequences. nih.govnih.gov Studies have shown that oligonucleotides as short as octamers can be efficiently joined using this approach, making it a feasible strategy for the de novo synthesis of genes and other long DNA constructs from a stock library of short oligos. nih.gov
Isotopic Labeling Techniques for Mechanistic Studies
Isotopic labeling is an indispensable tool in nucleic acid research, allowing for detailed investigations into the structure, dynamics, and interactions of oligothymidylates using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). isotope.com The introduction of stable, non-radioactive isotopes such as ¹³C, ¹⁵N, and ²H (deuterium) provides "molecular tags" to trace molecules and elucidate mechanistic details of biological processes without the safety concerns of radioactive isotopes. isotope.comsilantes.comharvard.edu
Stable Isotope Incorporation (e.g., ¹³C, ¹⁵N, ²H)
Stable isotopes like carbon-13 (¹³C), nitrogen-15 (B135050) (¹⁵N), and deuterium (B1214612) (²H) can be incorporated into thymidine and its precursors to generate labeled oligothymidylates. isotope.com Thymidine labeled with ¹⁵N, for instance, has been used extensively to track DNA replication and cell proliferation in human studies due to its safety and the low natural abundance of ¹⁵N, which provides a high signal-to-noise ratio. harvard.edunih.gov Similarly, ¹³C-labeled thymidine is used as an internal standard and for metabolic flux analysis. medchemexpress.com Deuterium labeling can be used in NMR studies to provide detailed structural information. These labeled nucleotides can be incorporated into DNA either enzymatically during replication or synthetically. isotope.comsilantes.com
Site-Specific Labeling Approaches
For many structural and mechanistic studies, it is crucial to place an isotopic label at a specific, predetermined position within an oligonucleotide. This is primarily achieved through chemical synthesis using the phosphoramidite method. isotope.comnih.gov This approach involves using a building block—a phosphoramidite of thymidine—that has been chemically synthesized to contain a ¹³C or ¹⁵N atom at a specific position in the pyrimidine (B1678525) ring or the sugar moiety. nih.gov This labeled phosphoramidite is then incorporated at the desired location in the sequence during automated solid-phase synthesis. nih.gov Site-specific labeling is particularly powerful for studying protein-nucleic acid interactions or for assigning specific signals in complex NMR spectra. isotope.comnih.gov
Uniform and Base-Specific Labeling for Oligonucleotide Analysis
Uniform labeling involves the incorporation of isotopes throughout the entire oligonucleotide, while base-specific labeling incorporates them into every instance of a particular nucleobase, such as thymine (B56734). isotope.com These strategies are typically accomplished using enzymatic methods. isotope.comsilantes.com
One common approach is to grow microorganisms, such as bacteria, in a growth medium that is enriched with ¹³C and/or ¹⁵N nutrient sources. nih.govnih.gov The microorganisms incorporate these heavy isotopes into all their cellular components, including the deoxynucleoside triphosphates (dNTPs). These uniformly labeled dNTPs are then extracted and used as substrates for polymerase-catalyzed synthesis of the desired oligonucleotide, resulting in a uniformly labeled product. nih.govnih.gov A polymerase chain reaction (PCR)-based approach using labeled dNTPs is another high-yield method for preparing uniformly labeled DNA. nih.gov This type of labeling is essential for many advanced NMR experiments used to determine the three-dimensional structure of DNA molecules. nih.gov
Purification and Quality Control of Synthetic Oligothymidylates
The synthesis of oligonucleotides is a multi-step process that can result in various impurities, including truncated sequences (shortmers) and products with failed deprotection. thermofisher.com Therefore, robust purification and quality control are essential to ensure the final product is suitable for downstream applications. thermofisher.comnih.gov
High-performance liquid chromatography (HPLC) is a standard and efficient technique for both the analysis and purification of synthetic oligothymidylates. nih.govatdbio.com The two most common HPLC methods are reversed-phase (RP-HPLC) and ion-exchange (IE-HPLC). sigmaaldrich.comsigmaaldrich.com
| Method | Principle of Separation | Typical Application | Resolution Limit | Notes |
| Reversed-Phase HPLC (RP-HPLC) | Hydrophobicity | "Trityl-on" purification of full-length products from uncapped failure sequences (shortmers). atdbio.comsigmaaldrich.com | Excellent for up to 50-80 bases. sigmaaldrich.com | The hydrophobic dimethoxytrityl (DMT) group is left on the desired full-length product, causing it to be retained more strongly on the C18 column than the "trityl-off" failure sequences. atdbio.com |
| Ion-Exchange HPLC (IE-HPLC) | Charge (number of phosphate groups) | Purification of oligonucleotides with significant secondary structure. nih.govsigmaaldrich.com | Excellent for up to 40 bases. sigmaaldrich.com | Operates at a high pH, which disrupts the hydrogen bonds that cause secondary structures, leading to better separation based on length (charge). atdbio.comsigmaaldrich.com |
| Ultra-Performance Liquid Chromatography (UPLC) | Advanced particle chemistry | High-resolution separation of short and long oligonucleotides at single-base resolution. sigmaaldrich.comsigmaaldrich.com | High | Offers faster separation times compared to traditional HPLC. sigmaaldrich.com |
Following purification, quality control is performed to verify the identity and purity of the oligothymidylate. Mass spectrometry (MS), in formats such as MALDI-TOF or ESI-MS, is the primary tool used to confirm that the molecular weight of the synthesized oligonucleotide matches the expected value, thereby verifying its sequence identity. sigmaaldrich.com Analytical HPLC and capillary gel electrophoresis (CGE) are used to provide a quantitative assessment of purity. sigmaaldrich.comtrilinkbiotech.comresearchgate.net
Chromatographic Techniques for Impurity Removal
Following the synthesis of oligothymidylates, the crude product contains the desired full-length sequence (n) alongside a variety of impurities. These include shorter, truncated sequences (n-1, n-2, etc.), which arise from incomplete coupling steps, and by-products resulting from side reactions or incomplete deprotection of the nucleobases. labcluster.com Chromatographic techniques are indispensable for separating the target oligonucleotide from these contaminants.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) stands as a highly efficient and widely utilized method for the purification and analysis of synthetic oligonucleotides. atdbio.com It offers superior resolution compared to other techniques, enabling the separation of oligomers of similar size, and is adaptable to automation. atdbio.com HPLC systems are effective in removing failure sequences and other chemical modifications, making them suitable for applications requiring high-purity oligonucleotides. thermofisher.com
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a predominant technique for oligonucleotide purification that separates molecules based on differences in hydrophobicity. atdbio.comsigmaaldrich.com The process typically employs a stationary phase of porous silica (B1680970) particles chemically modified with hydrophobic alkyl chains (e.g., C8 or C18) and a polar mobile phase.
A common strategy in RP-HPLC is "trityl-on" purification. The 5'-dimethoxytrityl (DMT) protecting group, which is lipophilic, is left on the desired full-length oligonucleotide after synthesis. sigmaaldrich.combiosyn.com This DMT group significantly increases the hydrophobicity of the full-length sequence, causing it to bind strongly to the reversed-phase column. sigmaaldrich.com In contrast, the shorter "failure" sequences, which lack the 5'-DMT group, are more polar and are washed away. biosyn.com After the impurities are removed, the DMT group is cleaved from the support-bound oligonucleotide, and the purified, fully deprotected product is eluted. glenresearch.com
RP-HPLC is particularly effective for purifying shorter oligonucleotides (typically under 40-50 bases) and those containing hydrophobic modifications like fluorescent dyes. atdbio.combiosyn.comgenscript.com However, its resolution tends to decrease as the length of the oligonucleotide increases because longer chains become inherently more hydrophobic, leading to non-specific binding. biosyn.comgenelink.com Various ion-pairing agents, such as triethylammonium (B8662869) acetate (B1210297) (TEAA), are often added to the mobile phase to improve the separation of these anionic molecules. nih.govdupont.com
Table 1: Comparison of RP-HPLC Purification Modes
| Feature | DMT-On Purification | DMT-Off Purification |
|---|---|---|
| Principle | Separates DMT-bearing full-length sequences from non-DMT failure sequences based on hydrophobicity. dupont.com | Separates oligonucleotides based on intrinsic hydrophobicity and length. dupont.com |
| Primary Impurities Removed | Failure sequences from incomplete coupling (capped, DMT-off). dupont.com | Can separate more closely related impurities (e.g., n-1 deletions that may retain DMT). dupont.com |
| Typical Use Case | Standard purification for most synthetic oligonucleotides. dupont.com | Analytical separations and purification when DMT-on is insufficient to remove critical impurities. dupont.com |
| Post-Purification Step | Requires on-column or post-purification detritylation (DMT removal). glenresearch.com | No detritylation step needed. waters.com |
Oligonucleotides, particularly those with self-complementary regions, can form secondary structures like hairpin loops or duplexes. These structures can result in multiple peaks on an HPLC chromatogram, complicating purification. atdbio.com Denaturing HPLC (dHPLC) addresses this issue by employing conditions that disrupt these hydrogen-bonding interactions. atdbio.comads-tec.co.jp
Denaturation can be achieved through:
Elevated Temperatures: Performing the chromatography at high temperatures (e.g., 60-80°C) provides enough thermal energy to melt secondary structures. ads-tec.co.jpwaters.com
Chemical Denaturants: Using mobile phases with a highly alkaline pH (e.g., pH 12.4) or containing agents like urea (B33335) disrupts the hydrogen bonds holding the strands together. nih.govnih.govresearchgate.net
dHPLC offers higher resolution and is effective over a broader range of oligonucleotide sizes compared to non-denaturing methods. ads-tec.co.jp It ensures that separation is based primarily on oligonucleotide length or composition rather than its conformational state. ads-tec.co.jp Systems like the WAVE® OLIGO System utilize thermally stable polymeric reversed-phase columns under fully denaturing conditions for both analysis and purification. ads-tec.co.jp The use of specific reagents, such as tetraethylammonium (B1195904) hydroxide, can provide fully denaturing conditions while also acting as an ion-pairing agent to facilitate separation. nih.gov
Gel Filtration Chromatography
Gel filtration chromatography, also known as size-exclusion chromatography, separates molecules based on their physical size. The stationary phase consists of porous beads. Larger molecules, like full-length oligonucleotides, are excluded from the pores and thus travel through the column more quickly. Smaller molecules, such as salts and residual protecting groups from the synthesis, can enter the pores, leading to a longer path and slower elution. This technique is primarily used for desalting oligonucleotide solutions and for buffer exchange, rather than for high-resolution separation of failure sequences from the full-length product. oligofastx.com
Reversed-Phase Cartridge Purification
For rapid and less expensive purification, reversed-phase cartridges are a popular option. biosyn.comglenresearch.com These cartridges operate on the same principle as RP-HPLC, utilizing the hydrophobicity of the 5'-DMT group to separate the full-length product from failure sequences. labcluster.comsigmaaldrich.com The crude oligonucleotide solution is passed through a cartridge packed with a reversed-phase sorbent, often a polystyrene-divinylbenzene copolymer which is stable over a wide pH range (1-13). glenresearch.com This stability allows the direct loading of the ammonia (B1221849) solution used for deprotection. glenresearch.com
While convenient, cartridge purification offers lower resolution than HPLC and is generally less effective at removing impurities that are structurally very similar to the target product. sigmaaldrich.combiosyn.com As oligonucleotide length increases, the proportion of failure sequences that were not successfully capped and therefore still possess the DMT group tends to rise, and these impurities will not be removed by this method. biosyn.com Consequently, for applications requiring very high purity, or for oligonucleotides longer than 35-40 bases, HPLC or polyacrylamide gel electrophoresis (PAGE) is recommended. biosyn.comgenelink.com
Analytical Methodologies for Purity and Fidelity Assessment
After purification, the identity and purity of the synthetic oligothymidylate must be confirmed. Analytical techniques are employed to verify the molecular weight of the product, assess the purity level, and confirm the sequence fidelity. rsc.orgnih.gov
Key analytical methods include:
Mass Spectrometry (MS): This is a powerful technique for accurately determining the molecular weight of the synthesized oligonucleotide. idtdna.comcolby.edu By comparing the measured molecular weight to the calculated theoretical mass, the identity of the product can be confirmed. idtdna.com It can also detect the presence of impurities from incomplete deprotection or other modifications, which would appear as peaks with heavier masses. idtdna.com Two common ionization methods are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF). idtdna.comcolby.edu ESI-MS is particularly well-suited for oligonucleotide analysis as it generates multiply charged ions, allowing for the analysis of high-molecular-weight compounds with high accuracy. umich.edu
Capillary Electrophoresis (CE): CE is a high-resolution separation technique that offers advantages in speed and sensitivity over traditional slab gel electrophoresis. nih.govumich.edu In CE, oligonucleotides migrate through a narrow capillary filled with a sieving matrix under the influence of a high electric field, separating based on size. umich.edugeneticeducation.co.in It can achieve single-base resolution, making it an excellent method for assessing the purity of an oligonucleotide preparation by detecting shorter failure sequences. nih.govumich.edu The use of denaturing agents like urea is common to ensure separation is based purely on size. umich.edu
Enzymatic Digestion followed by LC-MS: To confirm the sequence fidelity, the oligonucleotide can be digested into its constituent nucleosides or nucleotides using enzymes like snake venom phosphodiesterase and alkaline phosphatase. nih.gov The resulting mixture of monomers can then be analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS). nih.govnih.gov By quantifying the relative amounts of each nucleoside, the base composition of the synthesized oligonucleotide can be verified, providing strong evidence for the correctness of the sequence. nih.gov This method is also used to pinpoint the location of modifications within a sequence. nih.gov
Table 2: Overview of Analytical Methodologies
| Methodology | Principle | Information Obtained | Key Advantages |
|---|---|---|---|
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. colby.edu | Confirms molecular weight and identity; detects modifications and some impurities. idtdna.com | High accuracy and sensitivity; provides absolute mass verification. umich.edu |
| Capillary Electrophoresis (CE) | Separates molecules by size in a narrow capillary under an electric field. geneticeducation.co.in | Assesses purity and length heterogeneity; resolves n-1, n-2 failure sequences. umich.edu | High resolution (single-base); fast analysis times; requires minimal sample. nih.govumich.edu |
| Enzymatic Digestion with LC-MS | Enzymes break down the oligonucleotide into monomers, which are then separated by LC and identified by MS. nih.gov | Verifies base composition and sequence fidelity; locates modifications. nih.govnih.gov | Provides definitive confirmation of base composition. nih.gov |
Advanced Analytical and Spectroscopic Characterization of Oligothymidylates
Mass Spectrometry-Based Characterization
Mass spectrometry has become an indispensable tool for the analysis of oligonucleotides, offering high sensitivity, speed, and the ability to characterize molecular weight, sequence, and modifications with great accuracy. nih.gov
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) is a soft ionization technique particularly well-suited for the analysis of non-volatile and thermally labile biomolecules like oligonucleotides. nih.gov In MALDI-MS, the analyte is co-crystallized with a large excess of a matrix compound on a target plate. A pulsed laser irradiates the spot, leading to the desorption and ionization of the analyte molecules, primarily as singly charged ions. The time-of-flight (TOF) analyzer then separates the ions based on their mass-to-charge ratio (m/z).
One of the significant challenges in the MALDI-MS analysis of oligonucleotides is the potential for fragmentation and the formation of alkali metal adducts, which can complicate spectra. nih.gov The choice of matrix is critical to overcome these issues and enhance ionization efficiency. For oligonucleotide analysis, matrices such as 3-hydroxypicolinic acid (3-HPA) and 6-aza-2-thiothymine (B1226071) (ATT) have been successfully employed. nih.govresearchgate.net The ionic matrix ATT, particularly in combination with 1-methylimidazole, has been shown to yield high mass precision and reduced standard deviation in the analysis of oligonucleotides. researchgate.net The optimization of matrix composition and sample preparation techniques is an ongoing area of research to improve the reproducibility and sensitivity of MALDI-MS for oligonucleotide analysis. nih.gov
Table 1: Common Matrices for MALDI-MS Analysis of Oligonucleotides
| Matrix Name | Abbreviation | Common Applications | Reference |
|---|---|---|---|
| 3-Hydroxypicolinic acid | 3-HPA | General oligonucleotide analysis | researchgate.net |
| 6-Aza-2-thiothymine | ATT | Analysis of oxidized phospholipids (B1166683) and oligonucleotides, often with additives | nih.govresearchgate.net |
| α,β-Diphenylfumaronitrile | DPF | Analysis of thiolated gold clusters, with potential for softer ionization of other molecules | rsc.org |
| trans-2-[3-(4-tert-butylphenyl)-2-methyl-2-propenylidene]malononitrile | DCTB | Analysis of gold clusters, serves as a comparison for new matrices | rsc.org |
Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of oligonucleotides, including the determination of their sequence and the identification of modifications. nih.govnih.gov In an MS/MS experiment, a specific precursor ion of the oligonucleotide is selected, subjected to fragmentation, and the resulting product ions are mass-analyzed. The fragmentation pattern provides a wealth of structural information.
Common fragmentation techniques include collision-induced dissociation (CID) and higher-energy collisional dissociation (HCD). nih.govnih.gov HCD has been shown to be superior to CID for sequencing thymidine-rich DNA oligonucleotides, providing higher sequence coverage and more intense sequence-defining fragment ions. nih.govnih.gov The fragmentation of the phosphodiester backbone of oligonucleotides leads to the formation of a-, b-, c-, d-, w-, x-, y-, and z-type ions, which allows for the reconstruction of the nucleotide sequence. The presence of modifications, such as phosphorothioates, can influence fragmentation efficiency and patterns. nih.gov
For instance, in the analysis of a thymidine (B127349) dinucleotide, MS/MS would involve isolating the parent ion and inducing fragmentation. The resulting spectrum would show characteristic losses, such as the loss of the nucleobase (thymine) and cleavage of the phosphodiester bond, allowing for the confirmation of its structure.
Mass spectrometry, particularly MS/MS, is highly effective for determining the nucleotide sequence and identifying any modifications present in oligothymidylates. nih.govresearchhub.com The precise mass of the oligonucleotide can be determined by MS, and the sequence is elucidated by the fragmentation pattern in MS/MS. Each nucleotide has a unique mass, and the difference in mass between adjacent fragment ions in the spectrum corresponds to a specific nucleotide.
Modifications to the nucleobase, sugar, or phosphate (B84403) backbone result in a predictable mass shift that can be readily detected. For example, a phosphorothioate (B77711) modification, where a non-bridging oxygen in the phosphate group is replaced by a sulfur atom, increases the mass of the oligonucleotide. nih.gov This modification is often introduced to increase nuclease resistance. MS/MS analysis can pinpoint the location of such modifications within the oligonucleotide chain. The ability to analyze intact modified oligonucleotides gives mass spectrometry a significant advantage over enzymatic sequencing methods, which can be hindered by modified structural elements. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed atomic-level information about the structure, conformation, and dynamics of oligonucleotides in solution. mdpi.comnih.gov
The chemical shift of a nucleus in an NMR spectrum is highly sensitive to its local electronic environment and provides a fingerprint of the molecular structure. nih.gov For oligothymidylates, the analysis of ¹H, ¹³C, and ³¹P NMR spectra allows for the assignment of resonances to specific atoms within the molecule.
A study on thymidylyl-(3'→5')-thymidine (d(TpT)) and its analogues demonstrated that the analysis of chemical shifts and coupling constants provides key conformational insights. nih.gov For instance, the sugar moieties of the constituent nucleotides were found to preferentially adopt an S-type (C2'-endo) conformation. nih.gov The coupling constants between adjacent protons (e.g., ³J(H1'-H2')) are particularly informative for determining the sugar pucker.
Table 2: Representative ¹H NMR Chemical Shifts for Thymidine-5'-monophosphate disodium (B8443419) salt
| Proton | Chemical Shift (ppm) |
|---|---|
| H6 | 7.813 |
| H1' | 6.347 |
| H3' | 4.589 |
| H4' | 4.159 |
| H5', H5'' | 3.982 |
| CH₃ | 1.938 |
Data is illustrative and based on typical values observed for thymidine monophosphate. chemicalbook.com
Cross-relaxation, observed through the Nuclear Overhauser Effect (NOE), provides information about the spatial proximity of nuclei. The rate of cross-relaxation is inversely proportional to the sixth power of the distance between two protons, making it a very sensitive measure of internuclear distances up to about 5-6 Å.
Applications of Isotope-Labeled Oligothymidylates in NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the three-dimensional structure and dynamics of nucleic acids in solution. However, for larger molecules, spectra can become crowded and difficult to interpret due to signal overlap and line broadening. nih.govnih.gov Isotope labeling, the strategic replacement of naturally abundant atoms (like ¹²C, ¹⁴N, and ¹H) with NMR-active isotopes (such as ¹³C, ¹⁵N, and ²H), is an indispensable strategy to overcome these limitations. nih.govsigmaaldrich.com
The incorporation of stable isotopes into oligothymidylates enhances spectral resolution and sensitivity, enabling detailed structural and metabolic analysis. silantes.comisolife.nl Uniform labeling with ¹³C and ¹⁵N allows for multidimensional correlation experiments that can trace the entire covalent structure of the molecule, providing constraints for high-resolution structure determination. sigmaaldrich.com For instance, the synthesis of atom-specifically ¹³C-modified thymidine building blocks allows for their incorporation into DNA strands via solid-phase synthesis, facilitating targeted NMR investigations of structural dynamics. researchgate.net
Selective isotope labeling is particularly useful for probing specific sites within an oligothymidylate chain. nih.gov By labeling only certain nucleotide residues, or even specific atoms within a residue, researchers can simplify complex spectra and focus on regions of interest. nih.gov This approach is crucial for studying intermolecular interactions, such as the binding of oligothymidylates to proteins or complementary nucleic acid strands. researchgate.net Furthermore, deuterium (B1214612) (²H) labeling can simplify proton NMR spectra and reduce relaxation-induced signal broadening, which is especially beneficial for studying larger nucleic acid assemblies. nih.gov
Table 1: Applications of Isotope Labeling in Oligothymidylate NMR
| Application | Isotope(s) Used | Benefit | Research Finding Example | Citation |
|---|---|---|---|---|
| Structural Determination | ¹³C, ¹⁵N | Enhances spectral dispersion and enables multidimensional correlation experiments. | Elucidation of the 3D structure of nucleic acid photoproducts like d-U5p5T. | sigmaaldrich.comnih.gov |
| Dynamics Studies | ²H, ¹³C, ¹⁵N | Reduces spectral complexity and relaxation rates, allowing for the study of molecular motion. | Characterization of ms-to-s dynamics in DNA/RNA hybrid duplex formation. | researchgate.net |
| Interaction Mapping | ¹⁵N, ¹³C | Allows for site-specific observation of chemical shift perturbations upon binding. | Identifying the binding interface between a mini-cTAR DNA and the NCp7 protein. | researchgate.net |
| Metabolic Tracing | ¹³C, ¹⁵N | Enables tracking of nucleotide biosynthesis and salvage pathways. | Monitoring the distribution of labeled nucleotides in cellular RNA and DNA. | silantes.com |
Optical Spectroscopic Methods for Conformational and Transition Studies
Optical spectroscopy encompasses a range of techniques that use light to probe the structural and electronic properties of molecules. mpg.de For oligothymidylates, these methods are invaluable for studying their conformation, the transitions between different structural states (e.g., single strand to duplex), and their interactions with other molecules. nih.gov
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. wikipedia.org Since nucleic acids are inherently chiral due to the stereocenters in the deoxyribose sugar and their helical structure, CD is an extremely sensitive probe of their conformation. wikipedia.orgnih.gov
The CD spectrum of an oligothymidylate provides a "fingerprint" of its secondary structure. rsc.org In single-stranded oligothymidylates, the CD signal is influenced by intramolecular base-stacking interactions; variations in the spectrum with temperature can be used to monitor the melting of these ordered structures. nih.gov
CD is particularly powerful for studying the formation of duplex and triplex structures. When an oligothymidylate binds to a complementary strand, such as poly(dA) or poly(rA), significant changes in the CD spectrum occur, indicating the formation of a new, ordered helical structure. nih.gov For example, studies on oligothymidylates with modified backbones have shown that the formation of double- and triple-stranded structures with poly(dA) is highly dependent on the stereochemistry of the phosphate modifications, a difference that is clearly resolved by CD spectroscopy. nih.gov The technique can also be used to monitor thermal stability, as the melting of these complexes results in a return to the spectral signature of the single strands. nih.govacs.org
Table 2: Representative CD Spectral Changes in Oligothymidylate Interactions
| System | Interaction | Observed CD Change | Interpretation | Citation |
|---|---|---|---|---|
| α-Octathymidylate | Temperature increase | Decrease in CD signal intensity | Melting of intramolecular stacked structure | nih.gov |
| Modified Oligothymidylates | Binding to poly(rA) | Large changes in CD signal | Formation of a double-stranded complex | nih.gov |
| Modified Oligothymidylates | Binding to poly(dA) | Formation of both double- and triple-stranded structures, dependent on backbone stereochemistry | CD spectra can distinguish between different helical complexes | nih.gov |
| Acridine-linked α-Oligothymidylate | Binding to r(Ap)₇rA | Drastic change in CD spectrum, including a large negative band at 380-500 nm | Formation of a 1A:1T complex with a specific dye-base geometry | acs.org |
Raman Spectroscopy
Raman spectroscopy is a vibrational spectroscopy technique that provides detailed information about the molecular structure and composition of a sample in a non-invasive, label-free manner. mdpi.com It relies on the inelastic scattering of monochromatic light, where photons exchange energy with molecular vibrations, providing a unique "fingerprint" of the molecule's chemical bonds. mdpi.commdpi.com
For oligothymidylates, Raman spectra can resolve distinct vibrational modes corresponding to the different components of the oligonucleotide: the phosphodiester backbone, the deoxyribose sugar, and the thymine (B56734) base. The frequencies and intensities of these Raman bands are sensitive to conformation. For example, the "effective conjugation coordinate" (ECC), a collective mode involving the stretching of C-C and C=C bonds in the conjugated core of the bases, is a prominent feature in the Raman spectrum and is sensitive to changes in electronic structure and geometry. mdpi.com
Changes in the sugar-phosphate backbone conformation, such as the A-form to B-form transition, can be monitored through characteristic shifts in the phosphodiester stretching vibrations (typically around 800-840 cm⁻¹). The vibrational modes of the thymine ring are sensitive to base pairing and stacking interactions, making Raman spectroscopy a useful tool for studying hybridization and duplex formation. Laser-induced degradation can also be studied, providing insights into the stability of these materials under different conditions. rsc.org
Linear Dichroism for Orientation and Rotational Dynamics
Linear Dichroism (LD) is a spectroscopic technique that measures the differential absorption of light polarized parallel and perpendicular to an orientation axis. rsc.org To measure LD, molecules must be partially oriented, which for long molecules like DNA or oligothymidylates can be achieved by methods such as flow orientation in a couette cell or stretching in a polymer gel. rsc.org
LD provides unique information about the orientation of the chromophoric parts of a molecule—in this case, the thymine bases—relative to the orientation axis. Since the π→π* electronic transitions of the DNA bases have transition dipole moments within the plane of the base, the LD signal is highly sensitive to the tilt of the bases relative to the main helical axis of the oligomer.
This technique is exceptionally useful for determining the structure of oligothymidylates when they bind to other molecules, such as DNA-binding drugs or proteins. The orientation of the bound ligand relative to the DNA helix axis can be determined from the LD spectrum. It can also be used to study the flexibility and rotational dynamics of the oligomer, as changes in the orientation of the bases will affect the measured LD signal. rsc.org
Enzymatic Interactions and Metabolism of Thymidylic Acid Containing Sequences
Oligothymidylates as Substrates and Inhibitors for DNA Metabolism Enzymes
Oligothymidylates and their synthetic analogues serve as crucial tools for studying the enzymes involved in DNA metabolism. Research has shown that these sequences can act as both substrates and inhibitors for a variety of these enzymes. For instance, analogues of oligothymidylates with modified phosphodiester bonds have been demonstrated to be substrates for enzymes such as T4 polynucleotide kinase, T4 DNA polymerase, and E. coli DNA polymerase I. nih.govnih.gov While these analogues are recognized and processed by the enzymes, their substitution for natural oligothymidylates often leads to a decrease in the rate of the enzymatic reactions. nih.govnih.gov
Interestingly, these modified oligothymidylates exhibit considerable resistance to nucleolytic hydrolysis, particularly by enzymes like snake venom phosphodiesterase (VPDE) and S1 nuclease. nih.govnih.gov This resistance makes them valuable in experimental settings. Furthermore, oligodeoxynucleotides that contain unproductive targets for methylation, such as thymidine (B127349), can act as inhibitors for enzymes like human DNA (cytosine-5) methyltransferases (hDnmt1). nih.gov These oligonucleotides function as secondary substrates, effectively competing with the intended target and inhibiting the enzyme's primary activity. nih.gov
| Enzyme | Interaction with Oligothymidylates/Analogues | Outcome | Reference |
| T4 Polynucleotide Kinase | Substrate | Phosphorylation (slightly reduced rate for analogues) | nih.govnih.gov |
| T4 DNA Polymerase | Substrate/Primer | Replication priming (slightly reduced rate for analogues) | nih.govnih.gov |
| E. coli DNA Polymerase I | Substrate | Polymerization (reduced rate for analogues) | nih.govnih.gov |
| Snake Venom Phosphodiesterase | Substrate | Hydrolysis (analogues show significant resistance) | nih.govnih.govrsc.org |
| S1 Nuclease | Substrate | Hydrolysis (analogues show significant resistance) | nih.govnih.gov |
| DNA (cytosine-5) methyltransferase | Inhibitor | Inhibition by acting as a secondary, unproductive substrate | nih.gov |
DNA Polymerase Interaction and Bypass Mechanisms
DNA polymerases are central to the replication and repair of thymidylic acid-containing templates. Their interaction is characterized by factors of fidelity and processivity, and their ability to navigate past lesions within these sequences is critical for maintaining genomic integrity.
Processivity is often enhanced by accessory proteins, known as processivity factors, which tether the polymerase to the DNA substrate. google.com These factors can interact with the DNA through electrostatic interactions with the phosphate (B84403) backbone and steric interactions within the minor groove, ensuring the polymerase remains engaged with the template, including long stretches of thymidylic acid. google.com
Oxidative damage to DNA is a common occurrence, and thymine (B56734) residues are particularly susceptible, often forming thymine glycol (Tg). This lesion is a significant impediment to DNA replication. nih.govnih.gov When a replicative DNA polymerase encounters a thymine glycol lesion in the template strand, it can often correctly insert an adenine (B156593) opposite it. nih.govnih.gov However, the polymerase frequently stalls immediately after this insertion, unable to extend the primer strand further. nih.gov
Structural studies have revealed the basis for this stalling. The thymine glycol lesion, although paired with adenine, has a nonplanar structure. nih.gov Its C5 methyl group protrudes in a way that physically hinders the proper positioning of the adjacent 5' template base. nih.govnih.gov This displacement prevents the incoming nucleotide from binding correctly, thus blocking the extension of the DNA chain. nih.govnih.gov While this stalling is a potent block for many replicative polymerases, some specialized polymerases, such as human DNA polymerase κ, are capable of bypassing thymine glycol lesions, a process known as translesion synthesis (TLS). psu.edu Pol κ not only inserts an adenine opposite the lesion but can also extend the DNA strand beyond it, playing a role in both nonmutagenic and potentially mutagenic bypass of oxidative damage. psu.edu
DNA Ligases and Their Role in Oligonucleotide Joining
DNA ligases are essential enzymes that seal breaks in the phosphodiester backbone of DNA, a critical step in DNA replication, repair, and recombination. wikipedia.org These enzymes catalyze the formation of a phosphodiester bond between the 3' hydroxyl end of one nucleotide and the 5' phosphate end of another. wikipedia.org In the context of thymidylic acid-containing sequences, DNA ligases join oligothymidylates to adjacent DNA segments.
The most commonly used ligase in molecular biology, T4 DNA ligase, is highly efficient at this process and can join oligonucleotides with either cohesive (sticky) or blunt ends. wikipedia.org Its activity is crucial for techniques involving synthetic oligonucleotides, such as in the construction of modified DNA molecules. Template-dependent DNA ligation is a robust method for synthesizing modified oligonucleotides, where short, chemically modified fragments are joined together on a longer template strand. nih.govchemrxiv.org T3 DNA ligase, for example, shows high compatibility with base-modified fragments, allowing for the creation of long, highly modified sequences. nih.govchemrxiv.org T4 DNA ligase has also been shown to effectively join short oligonucleotides, even those that form a few mismatched base pairs at the junction point. researchgate.net
| Ligase | Cofactor | Ends Joined | Notes | Reference |
| T4 DNA Ligase | ATP | Cohesive and Blunt | Most common in laboratory research; can join RNA and RNA-DNA hybrids. | wikipedia.org |
| E. coli DNA Ligase | NAD | Cohesive | Less efficient with blunt ends compared to T4 DNA ligase. | wikipedia.org |
| T3 DNA Ligase | ATP | Cohesive and Blunt | Shows high compatibility with chemically modified oligonucleotides in template-dependent ligation. | nih.gov |
| Thermostable DNA Ligases (e.g., Ampligase) | NAD | Cohesive | Active at high temperatures, allowing for high stringency and specificity. | wikipedia.org |
Helicase Activity and Unwinding of Duplex DNA Containing Thymidylic Acid Sequences
Helicases are motor proteins that unwind the DNA double helix to provide the single-stranded templates required for replication, repair, and transcription. nih.govresearchgate.net They use the energy from NTP hydrolysis to move along a DNA strand and separate it from its complement. nih.gov The unwinding of duplex DNA containing thymidylic acid sequences, such as poly(dT):poly(dA) tracts, is a fundamental process. Helicases typically require a single-stranded DNA region to load onto the duplex and initiate unwinding. researchgate.netyoutube.com
The activity of helicases can be affected by the DNA sequence and structure. However, some helicases are remarkably adept at navigating through modified DNA. For example, the helicase XPD, involved in nucleotide excision repair (NER), is not significantly stalled by bulky DNA lesions. nih.gov This suggests that lesions within thymidylic acid sequences that are recognized by the NER pathway may not present a major barrier to the translocation of this helicase. The unwinding process can be monitored using specialized substrates, allowing for the simultaneous measurement of product formation from different duplex regions. nih.gov
Phosphodiesterase-Mediated Cleavage of Oligothymidylates
Phosphodiesterases are enzymes that cleave phosphodiester bonds, such as those forming the backbone of DNA. ufl.edu The hydrolysis of these bonds in oligothymidylates is a key aspect of their degradation. The mechanism of cleavage generally involves nucleophilic attack on the phosphorus atom. ufl.edu
Studies using analogues of oligothymidylates have provided insight into their stability against phosphodiesterases. When the natural phosphodiester linkage is modified, for example, to a p-s-C5' bond or a guanidine (B92328) linkage, the resulting oligothymidylate analogues often show increased resistance to cleavage by enzymes like snake venom phosphodiesterase. nih.govnih.govrsc.org This enhanced stability is a valuable property for therapeutic oligonucleotides and diagnostic probes, as it can increase their half-life in a biological system.
Biological Significance of Thymidylic Acid Dimers in Dna Damage and Repair
Formation of Thymine (B56734) Dimers from Ultraviolet Radiation
Ultraviolet (UV) radiation, particularly in the UVB (290-320 nm) and UVC (200-290 nm) ranges, is a significant environmental mutagen that can cause photochemical reactions in DNA. wikipedia.orgtaylorandfrancis.com When DNA absorbs UV light, the energy can lead to the formation of covalent linkages between adjacent pyrimidine (B1678525) bases on the same DNA strand. wikipedia.orgrcsb.org The most common of these photoproducts are thymine dimers, where two neighboring thymine bases become abnormally linked. uwyo.eduyoutube.com This process can occur at a high frequency, with estimates suggesting that 50 to 100 such reactions can happen per second in a skin cell exposed to direct sunlight. rcsb.org
The formation of a thymine dimer introduces a significant distortion or "kink" in the DNA double helix. taylorandfrancis.comnumberanalytics.com This structural alteration disrupts the normal base-pairing with adenine (B156593) on the complementary strand and can impede the progression of cellular machinery responsible for DNA replication and transcription. wikipedia.orgfiveable.me If left unrepaired, these lesions can stall these critical processes, leading to cell death or the introduction of mutations. numberanalytics.comabeomics.com
Two major types of intrastrand pyrimidine dimers are formed upon UV irradiation: cyclobutane (B1203170) pyrimidine dimers (CPDs) and (6-4) photoproducts (6-4PPs). wikipedia.orgnih.gov CPDs are the most abundant lesions, accounting for the majority of UV-induced DNA damage. pnas.org
Cis-Syn Thymine Cyclobutane Dimer (CPD)
The cis-syn thymine cyclobutane dimer (CPD) is the most prevalent type of DNA lesion induced by UV radiation. pnas.orggenelink.com It forms when a [2+2] cycloaddition reaction occurs between the C5-C6 double bonds of two adjacent thymine bases on the same DNA strand, creating a four-membered cyclobutane ring. numberanalytics.comresearchgate.net This covalent linkage results in a significant structural distortion of the DNA helix. pnas.orggenelink.com
Crystal structure analysis of DNA containing a cis-syn thymine dimer reveals a notable bend of approximately 30° in the helical axis toward the major groove and an unwinding of about 9°. pnas.org The formation of the CPD causes a loss of the Watson-Crick hydrogen bonding between the dimerized thymines and the opposing adenines. This structural perturbation is a key signal for recognition by the cell's DNA repair machinery. nih.gov While CPDs are effective blocks to DNA replication by high-fidelity polymerases, specialized Y-family polymerases, such as polymerase η (pol η), are capable of bypassing these lesions. nih.gov
Table 1: Structural Impact of Cis-Syn Thymine Cyclobutane Dimer (CPD) on DNA
| Structural Parameter | Change upon CPD Formation | Reference |
|---|---|---|
| Helical Axis Bend | Approximately 30° toward the major groove | pnas.org |
| Helical Unwinding | Approximately 9° | pnas.org |
| Base Pairing | Disruption of Watson-Crick H-bonds at the dimer site | nih.gov |
| Minor Groove | Pinched at the 3′ side of the lesion | pnas.org |
| Glycosidic Torsion Angle (χ) | The 5' thymine of the CPD adopts a syn conformation | pnas.org |
Mutagenic Potential of Thymine Dimers
Thymine dimers are considered premutational lesions because they can lead to permanent changes in the DNA sequence if not repaired before the cell undergoes DNA replication. abeomics.com The distortion in the DNA template caused by the dimer can cause replication machinery to stall or to incorporate incorrect nucleotides opposite the lesion. numberanalytics.com
While the cis-syn thymine-thymine (TT) dimer itself has a relatively low mutagenicity, with observed mutation frequencies around 2%, it can still lead to specific types of mutations. oup.comnih.gov The most common mutations arising from TT dimers are targeted opposite the lesion, specifically at the 3'-thymine of the dimer, and typically result in T→C (transition) and T→A (transversion) substitutions. oup.com
The (6-4) photoproduct, another type of pyrimidine dimer, exhibits a much higher mutagenic potential, with mutation frequencies reaching up to 60% in mammalian cells. oup.comnih.gov The persistence of unrepaired thymine dimers can lead to significant genetic consequences, including the disruption of gene expression, the synthesis of aberrant proteins, and ultimately, an increased risk for developing skin cancers like melanoma. fiveable.menumberanalytics.comyoutube.com
Table 2: Mutagenic Properties of UV-Induced Thymine Dimers
| Lesion Type | Mutation Frequency (in mammalian cells) | Common Mutation Types | Reference |
|---|---|---|---|
| Cis-Syn Thymine-Thymine Dimer (TT CPD) | ~2% | T→C and T→A substitutions at the 3'-T | oup.comnih.gov |
| Thymine-Thymine (6-4) Photoproduct (T(6-4)T) | ~60% | Primarily semi-targeted transversions | oup.comnih.gov |
Molecular Recognition and Processing of Thymine Dimers by Repair Pathways
The structural distortions created by thymine dimers serve as molecular signals that are recognized by the cell's sophisticated DNA repair systems. wikipedia.org In most organisms, these lesions are primarily repaired through two main pathways: photoreactivation and nucleotide excision repair (NER). wikipedia.orguwyo.edu Photoreactivation is a direct repair mechanism where an enzyme called photolyase uses energy from visible light to directly reverse the bonds of the cyclobutane dimer, restoring the original bases. rcsb.orgabeomics.com However, this pathway is absent in placental mammals, including humans. abeomics.comyoutube.com Therefore, in humans, nucleotide excision repair is the principal mechanism for removing thymine dimers and other bulky, helix-distorting DNA lesions. abeomics.combionity.com
The initiation of the DNA damage response involves several key steps: recognition of the lesion, recruitment of repair proteins to the site of damage, and the subsequent repair process, which typically involves excision of the damaged segment and synthesis of new DNA. nih.gov
Nucleotide Excision Repair (NER) Mechanism
Nucleotide Excision Repair (NER) is a highly versatile and conserved "cut and patch" mechanism that removes a wide variety of bulky DNA adducts, including thymine dimers. bionity.comwikipedia.org The importance of NER is highlighted by severe genetic disorders like Xeroderma Pigmentosum, where mutations in NER proteins lead to extreme sensitivity to sunlight and a high predisposition to skin cancer due to the inability to repair UV-induced damage. bionity.compressbooks.pub
The NER pathway can be broadly divided into two subpathways based on how the initial damage is recognized:
Global Genome NER (GG-NER): This pathway surveys the entire genome for helix-distorting lesions at all times. wikipedia.orgnih.gov
Transcription-Coupled NER (TC-NER): This pathway specifically and rapidly repairs lesions on the actively transcribed strand of DNA when the damage causes a stalled RNA polymerase. bionity.comnih.gov
Following the initial recognition step, both subpathways converge and utilize the same set of core proteins to carry out the subsequent steps of incision, excision, DNA synthesis, and ligation. youtube.comwikipedia.org
Excision of Damaged Oligonucleotides
Following the dual incisions by the XPF and XPG endonucleases, the segment of DNA containing the thymine dimer is excised. pressbooks.pubyoutube.com In human cells, the excised fragment is typically an oligonucleotide of about 24 to 32 nucleotides in length. nih.govnih.gov The removal of this damaged, single-stranded DNA fragment is facilitated by a helicase, leaving a single-strand gap in the DNA. youtube.comyoutube.com
The excised oligonucleotide is initially released in a complex with the TFIIH protein. wikipedia.orgnih.gov This protein-free damaged fragment is then bound by Replication Protein A (RPA). nih.gov The remaining single-strand gap, with the undamaged strand serving as a template, is then filled in by DNA polymerases (such as Pol δ or Pol ε), with the assistance of accessory proteins like PCNA and RFC. uwyo.eduyoutube.com The final step is the sealing of the remaining nick in the sugar-phosphate backbone by DNA ligase, which restores the integrity of the DNA duplex. uwyo.edupressbooks.pub
Role of Specific Repair Factors (e.g., XPC, RPA)
In organisms that lack photolyase, such as humans, the primary defense against thymine dimers is the Nucleotide Excision Repair (NER) pathway, a complex process that relies on the coordinated action of several specialized proteins. abeomics.comyoutube.com Among these, Xeroderma Pigmentosum Complementation Group C (XPC) and Replication Protein A (RPA) are critical for the initial stages of damage recognition and processing in the global genome repair (GG-NER) sub-pathway. nih.govnih.govyoutube.com
The XPC protein, in a complex with RAD23B and CETN2, acts as the primary initiator of GG-NER. nih.govpnas.org Its fundamental role is to recognize and bind to the site of the DNA lesion. pnas.org The thymine dimer creates a significant distortion in the DNA double helix, and it is this structural anomaly, rather than the dimer itself, that the XPC complex identifies. nih.govyoutube.com Following binding, XPC recruits other essential NER factors to the damaged site, most notably the Transcription Factor II H (TFIIH) complex, which is crucial for unwinding the DNA around the lesion to allow other repair proteins access. nih.govnih.gov
Replication Protein A (RPA) is a single-stranded DNA-binding protein that plays a multifaceted role in DNA metabolism, including replication and repair. nih.govnih.gov In the context of NER, once the DNA has been unwound by the helicase activity of TFIIH, RPA binds to the undamaged strand opposite the thymine dimer. nih.gov This action serves two main purposes: it stabilizes the separated DNA strands, preventing them from re-annealing, and it helps to correctly position the endonucleases that will later incise the damaged strand. nih.gov RPA interacts with other key NER proteins, including XPA (which verifies the damage) and the endonucleases XPF and XPG, which are responsible for cutting the DNA backbone on either side of the lesion. nih.govnih.gov
The cooperative action of these factors ensures the precise and efficient recognition and preparation of the DNA for the removal of the thymine dimer. nih.gov
Table 1: Key Repair Factors in Nucleotide Excision Repair of Thymine Dimers
| Factor | Type | Primary Function in NER |
|---|---|---|
| XPC Complex | Damage Recognition Protein | Senses the helical distortion caused by the thymine dimer and initiates the repair cascade by recruiting TFIIH. nih.govpnas.org |
| RPA | Single-Stranded DNA Binding Protein | Binds to the undamaged strand opposite the lesion to stabilize the repair bubble and correctly orient other repair proteins. nih.govnih.gov |
Enzymatic Photoreactivation
Many organisms, ranging from bacteria and fungi to plants and non-placental animals, possess a direct and elegant mechanism for repairing thymine dimers known as enzymatic photoreactivation. abeomics.comwikipedia.orgmdpi.com This process utilizes a single enzyme to directly reverse the damage in a light-dependent reaction, restoring the DNA to its original state without excising any nucleotides. mdpi.comlibretexts.org
Photolyase Function and Mechanism
The key enzyme in photoreactivation is DNA photolyase. wikipedia.orgmdpi.com Photolyases are flavoproteins that specifically recognize and bind to the structural distortion caused by a pyrimidine dimer in the DNA strand. abeomics.comwikipedia.org The repair process is initiated when the photolyase-DNA complex absorbs a photon of blue or UVA light (typically in the 350-450 nm wavelength range). abeomics.comuwyo.edu
The enzyme contains two non-covalently bound chromophores that act as cofactors. nih.gov One is always a catalytic flavin adenine dinucleotide (FAD) cofactor, while the second chromophore (often methenyltetrahydrofolate or 8-hydroxy-5-deazariboflavin) functions as a light-harvesting antenna, capturing light energy and transferring it to the FAD. nih.govnih.gov Upon activation by light, the FAD cofactor, which is held in a reduced state (FADH⁻), donates an electron to the thymine dimer. nih.gov This electron transfer destabilizes the cyclobutane ring, causing the covalent bonds between the thymine bases to break. nih.govpnas.org The two thymine bases revert to their monomeric form, and the electron is transferred back to the FAD cofactor. nih.gov Following the successful repair, the enzyme dissociates from the now-undamaged DNA. abeomics.com This mechanism is highly efficient and specific, but it is notably absent in placental mammals, including humans, who must rely on the more complex NER pathway. wikipedia.orglibretexts.org
Table 2: Mechanism of Enzymatic Photoreactivation
| Step | Description | Key Components |
|---|---|---|
| 1. Damage Recognition | Photolyase scans the DNA and binds with high affinity to the pyrimidine dimer lesion. abeomics.comwikipedia.org | DNA Photolyase, Thymine Dimer |
| 2. Light Absorption | The enzyme's antenna chromophore absorbs a photon of visible/blue light and funnels the energy to the catalytic FAD cofactor. abeomics.comnih.gov | Light (350-450 nm), Antenna Chromophore, FAD |
| 3. Electron Transfer | The light-excited FADH⁻ donates an electron to the thymine dimer. nih.gov | FADH⁻ |
| 4. Dimer Reversal | The cyclobutane ring is destabilized, and the covalent bonds linking the thymines are broken. nih.govpnas.org | Thymine Monomers |
| 5. Dissociation | The electron returns to the FAD cofactor, and the photolyase enzyme releases the repaired DNA strand. abeomics.com | Photolyase, Repaired DNA |
Consequences of Thymine Dimers on DNA Replication and Transcription
The formation of a thymine dimer presents a significant obstacle to the cellular machinery responsible for reading the genetic template. taylorandfrancis.com Unless repaired, these lesions can lead to stalled replication, transcriptional arrest, and ultimately, mutations or cell death. abeomics.comnumberanalytics.com
Blocking of Replicative and Transcriptive Polymerases
The cyclobutane ring of a thymine dimer creates a rigid, non-aromatic structure that forms a stiff kink in the DNA backbone. nih.govrcsb.org This structural distortion is a major impediment for the processive enzymes DNA polymerase (during replication) and RNA polymerase (during transcription). abeomics.comnih.gov These polymerases have active sites that are precisely shaped to accommodate the smooth, regular structure of the DNA double helix. rcsb.org The awkward shape of the dimer does not fit properly into the active site, causing the polymerase to stall or dissociate from the DNA template at the site of the lesion. nih.govrcsb.orglibretexts.org This blockage of replication and transcription is a primary cause of the cytotoxic effects of UV radiation. abeomics.comnih.gov
Impact on Gene Expression
By physically blocking the progression of RNA polymerase, a thymine dimer located within the coding sequence or regulatory region of a gene can have a direct and immediate impact on gene expression. nih.govnumberanalytics.com The stalling of transcription prevents the synthesis of a messenger RNA (mRNA) molecule from that gene. youtube.com This halt in transcription means the genetic information cannot be conveyed to the ribosome, and the corresponding protein cannot be produced. numberanalytics.com This can lead to a loss of essential cellular functions, disruption of metabolic pathways, and altered stress responses. numberanalytics.com In some cases, specialized, error-prone polymerases may bypass the lesion, but this often leads to the incorporation of incorrect nucleotides, resulting in a mutated mRNA and potentially an aberrant, non-functional, or harmfully altered protein. rcsb.orgnumberanalytics.com Therefore, a single unrepaired thymine dimer can effectively silence the expression of a gene.
Structural Perturbations Induced by Thymine Dimers in the DNA Duplex
The covalent fusion of two adjacent thymine bases into a cyclobutane pyrimidine dimer (CPD) induces significant local and subtle global changes in the structure of the DNA double helix. numberanalytics.comnih.gov The formation of the cyclobutane ring locks the two pyrimidine bases into a rigid configuration, causing a distinct kink in the DNA strand. nih.govrcsb.org
Research has revealed several key structural changes:
Bending and Kinking: The most prominent effect is a bend in the DNA axis, with estimates of the bend angle ranging from approximately 10 to 30 degrees. nih.gov This kink disrupts the smooth, linear trajectory of the DNA helix. numberanalytics.com
Backbone and Groove Alterations: To accommodate the constrained dimer, the phosphate (B84403) backbone becomes subtly "pinched," and the major and minor grooves of the DNA in the vicinity of the lesion are widened. nih.gov
Local Destabilization: Despite the dimer being relatively well-stacked within the helix, the lesion introduces a site of local instability. nih.gov The presence of a thymine dimer can significantly lower the melting temperature (the temperature at which the DNA strands separate) of short DNA oligomers. nih.gov This increased propensity for denaturation at the damage site may create a "bubble" in the DNA, which can be exacerbated by DNA supercoiling and may play a role in facilitating recognition by repair enzymes. nih.gov
Effects on Duplex Stability and Local Conformation
The introduction of a thymidylic acid dimer, such as a cis-syn thymine dimer, into a DNA duplex induces significant alterations to both its stability and local three-dimensional structure. These structural perturbations are a key factor in the recognition of the lesion by DNA repair machinery.
The most significant impact of the dimer is on the local conformation of the DNA helix. The formation of the cyclobutane ring between adjacent thymines forces a distortion in the DNA backbone. wikipedia.org This results in a notable bend in the DNA helix, estimated to be approximately 30 degrees, directed towards the major groove. nih.govnih.gov In addition to the bend, the lesion also causes an unwinding of the helix by about 9 degrees in its vicinity. nih.gov This kinking and unwinding disrupts the normal base stacking and hydrogen bonding between the dimerized thymines and the complementary adenine bases on the opposing strand. youtube.com Chemical probing studies have indicated that the base pairs adjacent to the dimer become more accessible to the surrounding solution, suggesting a localized destabilization or "breathing" of the duplex in the vicinity of the lesion. nih.gov NMR studies have also pointed to increased mobility or dynamics of the DNA near the thymine dimer. nih.gov
The structural consequences are even more pronounced for other types of pyrimidine dimers, such as the (6-4) photoproduct. In DNA containing a T(6-4)T lesion, the 5'-thymine and the 3'-pyrimidone bases are positioned nearly perpendicular to each other. nih.govnih.gov This severe distortion leads to a significant kinking of the DNA helix, with angles reported as high as 87 degrees when bound by a specific antibody. iucr.org In this context, the T(6-4)T segment and adjacent bases can be flipped out of the DNA duplex entirely. iucr.org
Table 1: Impact of Thymine Dimers on DNA Duplex Properties
| Property | Observation | Research Finding |
|---|---|---|
| Thermal Stability | Decrease in melting temperature (Tm) | The presence of a thymine dimer reproducibly diminishes the melting temperature of short oligonucleotide duplexes. nih.gov |
| Thermodynamics | Minor change in overall free energy of duplex formation | A slight decrease in enthalpy is counteracted by a slight decrease in unfavorable entropy, resulting in little overall change in free energy. nih.gov |
| Local Conformation | Bending of the DNA helix | A thymine photodimer introduces a bend of approximately 30 degrees in the DNA. nih.govnih.gov |
| Helical Unwinding | Unwinding at the lesion site | The DNA is unwound by about 9 degrees in the vicinity of a thymine dimer. nih.gov |
| Base Pair Accessibility | Increased accessibility near the dimer | Chemical probes show that the dimer-containing strand is unusually accessible to the solution. nih.gov |
| (6-4) Photoproduct | Severe kinking and base flipping | The DNA helices flanking a T(6-4)T segment can be kinked by as much as 87°, with the lesion flipping out of the duplex. iucr.org |
Anomalous Migration in Electrophoretic Gels
The structural distortions induced by thymidylic acid dimers, particularly the significant bending of the DNA helix, lead to anomalous migration patterns during polyacrylamide gel electrophoresis (PAGE). nih.govnih.gov DNA fragments containing these lesions migrate more slowly than undamaged fragments of the same size. nih.gov This retardation is a direct consequence of the altered conformation of the DNA.
The bending of the DNA by approximately 30 degrees at the site of a thymine dimer increases the effective hydrodynamic volume of the molecule as it moves through the gel matrix. nih.govnih.gov This increased cross-sectional area results in greater frictional drag, impeding its movement through the pores of the gel and causing it to migrate more slowly than a linear, undamaged DNA fragment of identical length. nih.gov This effect is particularly pronounced when the dimers are phased with the helical repeat of the DNA, leading to a summative bending effect in multimers of the damaged fragment. nih.govnih.gov
The repair of the thymine dimer, for example by the enzyme DNA photolyase, restores the linear conformation of the DNA fragment and abolishes the anomalous migration in the gel. nih.gov This observation provides direct evidence that the structural change caused by the dimer is responsible for the altered electrophoretic mobility. The sensitivity of electrophoretic mobility to such structural changes makes gel electrophoresis a valuable technique for detecting the presence of thymine dimers and studying the effects of DNA damage and repair. nih.gov
Table 2: Electrophoretic Behavior of DNA Containing Thymine Dimers
| DNA State | Electrophoretic Migration | Underlying Reason |
|---|---|---|
| DNA with Thymine Dimer | Slower than undamaged DNA of the same size (anomalous migration) | The dimer induces a ~30° bend, increasing the molecule's effective size and frictional drag in the gel matrix. nih.govnih.gov |
| DNA with Phased Thymine Dimers | Significantly slower migration | The bends are additive, leading to a more pronounced curved structure. nih.govnih.gov |
| Dimer within an A-tract | Migration anomaly is altered (often reduced) | The dimer disrupts the intrinsic bend of the A-tract, changing the overall curvature. pnas.org |
| Repaired DNA (dimer removed) | Normal migration (comparable to undamaged DNA) | The removal of the dimer restores the linear, unbent conformation of the DNA. nih.gov |
Applications of Oligothymidylates in Molecular Biology and Biotechnology Research
Synthetic Oligonucleotides as Research Tools
Synthetic oligonucleotides, including oligothymidylates, are crucial for numerous molecular biology techniques. Their chemical synthesis allows for the creation of specific sequences that can be used to probe, amplify, and manipulate DNA and RNA.
Oligothymidylates play a significant role as primers in a specific type of PCR known as reverse transcription PCR (RT-PCR). Messenger RNA (mRNA) molecules in eukaryotes are typically characterized by a poly(A) tail at their 3' end. Oligo(dT) primers, which consist of a sequence of thymine (B56734) bases, are designed to anneal to these poly(A) tails. This annealing provides a starting point for the reverse transcriptase enzyme to synthesize a complementary DNA (cDNA) strand. This cDNA can then be used as a template for conventional PCR, allowing for the amplification of specific genes from the expressed mRNA pool.
In addition to their role as primers, oligothymidylates can be modified to function as probes for the detection of specific nucleic acid sequences. These probes are often labeled with fluorescent dyes or radioactive isotopes. When the probe binds to its complementary sequence, a signal is generated, allowing for the quantification of the target nucleic acid. In quantitative PCR (qPCR), for instance, probes are designed to bind to the target DNA sequence between the forward and reverse primers. As the DNA polymerase extends the new strand, its 5' to 3' exonuclease activity can cleave the probe, separating a reporter fluorophore from a quencher and resulting in a detectable fluorescent signal. bio-rad.comidtdna.com The intensity of the signal is proportional to the amount of PCR product, enabling precise quantification of the initial template. bio-rad.com
| Application | Role of Oligothymidylate | Technique |
| Gene Expression Analysis | Primer | Reverse Transcription PCR (RT-PCR) |
| Nucleic Acid Detection | Probe | Quantitative PCR (qPCR) |
| cDNA Synthesis | Primer | cDNA Library Construction |
Oligothymidylates are also utilized in certain DNA sequencing methodologies. In techniques that involve the sequencing of cDNA, oligo(dT) primers are essential for the initial reverse transcription of mRNA into cDNA, as described previously. Furthermore, in some next-generation sequencing (NGS) workflows, oligothymidylates immobilized on a solid support, such as a flow cell, can be used to capture polyadenylated mRNA molecules from a total RNA sample. This enrichment step is crucial for focusing the sequencing effort on the protein-coding regions of the genome (the exome).
In the context of Sanger sequencing, while gene-specific primers are more common, oligo(dT) primers can be used to sequence the 3' untranslated regions (UTRs) of genes from cDNA templates. This can be valuable for identifying different polyadenylation sites and alternative transcripts. The fundamental principle of Sanger sequencing involves the enzymatic synthesis of DNA strands of varying lengths, each terminated by a fluorescently labeled dideoxynucleotide. escholarship.org These fragments are then separated by size, and the sequence is read by detecting the color of the fluorescent tag at each position. ualberta.ca
The ability of oligothymidylates to specifically bind to the poly(A) tails of mRNA is a cornerstone of techniques for isolating and creating libraries of expressed genes. To isolate total mRNA from a cell, a sample of total RNA is passed through a column containing a resin to which oligo(dT) molecules are covalently attached. The poly(A) tails of the mRNA molecules hybridize to the oligo(dT) on the resin, while other RNA molecules, such as ribosomal RNA (rRNA) and transfer RNA (tRNA), are washed away. The captured mRNA can then be eluted from the column.
This purified mRNA is the starting material for the construction of cDNA libraries. As mentioned before, oligo(dT) primers are used to initiate the synthesis of the first strand of cDNA from the mRNA template. The resulting cDNA molecules can then be cloned into vectors, such as plasmids or bacteriophages, to create a cDNA library. This library represents all the genes that were being actively transcribed in the source cells at the time of RNA extraction.
Screening these libraries to find a specific gene of interest often involves the use of nucleic acid probes. researchgate.netdspmuranchi.ac.in If a portion of the gene's sequence is known, a complementary oligonucleotide probe can be synthesized and labeled. This probe is then used to screen the library through a process called colony or plaque hybridization. dspmuranchi.ac.inyoutube.com The probe will bind to the colonies or plaques containing the corresponding cDNA clone, allowing for their identification and isolation. youtube.com
| Technique | Function of Oligothymidylate | Outcome |
| mRNA Isolation | Affinity Matrix (Oligo(dT) cellulose) | Purified mRNA |
| cDNA Library Construction | Primer for Reverse Transcription | Collection of cloned expressed genes |
| Library Screening | Component of target for probes | Identification of specific genes |
Site-directed mutagenesis is a powerful technique used to introduce specific changes into a DNA sequence. neb.comnih.govyoutube.com This allows researchers to study the effects of these changes on gene function and protein activity. neb.com While gene-specific primers are the primary tools for this method, the principles of oligonucleotide-directed mutagenesis are relevant. In this technique, a synthetic oligonucleotide primer containing the desired mutation is annealed to a single-stranded DNA template containing the gene of interest. neb.com
The primer is then extended by a DNA polymerase, which synthesizes a new strand of DNA that incorporates the mutation. After replication, a mixed population of plasmids is generated, some containing the original wild-type sequence and others containing the mutated sequence. The template DNA, which is often isolated from a bacterial strain that incorporates uracil (B121893) into its DNA, can be specifically degraded, enriching for the mutated plasmids. Subsequent transformation into a host bacterium allows for the propagation of the mutated plasmid. neb.com While oligothymidylates themselves are not typically the mutagenic primers unless the target sequence is polyadenylated, the underlying technology relies on the precise chemical synthesis of oligonucleotides.
The chemical synthesis of oligonucleotides is the foundation of modern gene synthesis. nih.govbiorxiv.org To construct a synthetic gene, a series of overlapping oligonucleotides, typically 40-100 bases in length, are designed to span the entire length of the desired gene on both strands. These oligonucleotides are then synthesized and assembled in a specific order. The assembly process often involves techniques like PCR-based assembly or ligation-based assembly.
In PCR-based assembly, the overlapping oligonucleotides act as both templates and primers for each other. Through a series of PCR cycles, the short oligonucleotides are progressively extended to form the full-length gene. In ligation-based assembly, the oligonucleotides are first phosphorylated and then joined together by a DNA ligase. The ability to synthesize high-fidelity oligonucleotides is critical for the accuracy of the final gene construct. While oligothymidylates are not the primary building blocks for most genes, which have a varied base composition, the technology for their synthesis is the same as that used for all other oligonucleotides. nih.govnih.govresearchgate.netmetkinenchemistry.com
Oligothymidylate-Based Molecular Probes and Biosensors
The specific interaction between oligothymidylates and poly(A) sequences can be harnessed to create molecular probes and biosensors for the detection of mRNA. These tools are valuable for studying gene expression and for diagnostic applications.
An example of an oligothymidylate-based biosensor could involve immobilizing oligo(dT) probes onto the surface of a transducer, such as an electrode or a quartz crystal microbalance. nih.gov When a sample containing mRNA is introduced, the poly(A) tails of the mRNA molecules will bind to the oligo(dT) probes. This binding event can be detected by a change in the physical properties of the transducer surface, such as a change in electrical current, mass, or optical properties. mdpi.com
Furthermore, oligothymidylates can be incorporated into more complex probe designs. For instance, a molecular beacon is a hairpin-shaped oligonucleotide with a fluorophore on one end and a quencher on the other. In its hairpin form, the fluorophore and quencher are in close proximity, and the fluorescence is quenched. The loop portion of the hairpin can be designed to be complementary to a target sequence. When the beacon binds to its target, the hairpin opens, separating the fluorophore and quencher and resulting in a fluorescent signal. An oligo(dT) sequence could be incorporated into such a probe to target it to the poly(A) tail of mRNA.
"Click chemistry" provides a versatile method for attaching various functional molecules, such as fluorescent dyes or other signaling molecules, to oligonucleotides, including oligothymidylates, to create novel probes and biosensors. nih.govresearchgate.netnih.gov This approach allows for the development of highly specific and sensitive tools for nucleic acid detection. researchgate.net
| Biosensor Type | Principle of Detection | Application |
| Electrochemical | Change in electrical properties upon mRNA binding | mRNA quantification |
| Piezoelectric (e.g., QCM) | Change in mass upon mRNA binding | Real-time analysis of mRNA |
| Optical (e.g., Molecular Beacons) | Change in fluorescence upon mRNA binding | In situ hybridization, diagnostics |
Development of DNA and RNA Aptamers for Molecular Detection
Aptamers are single-stranded oligonucleotides (DNA or RNA) that fold into specific three-dimensional structures capable of binding to target molecules with high affinity and specificity. kbdna.comnih.govidtdna.com While oligothymidylates themselves are not typically the primary recognition element in aptamers, they play a crucial supporting role in the development and application of aptamer-based technologies for molecular detection.
One common application of oligothymidylates is in the selection and enrichment of RNA aptamers through a process called Systematic Evolution of Ligands by Exponential Enrichment (SELEX). In many SELEX protocols, an oligo(dT) primer is used for the reverse transcription of the enriched RNA pool into complementary DNA (cDNA), which is then amplified by PCR for the next round of selection. kbdna.com
Furthermore, oligothymidylate sequences are often incorporated into the design of DNA and RNA aptamers as "handles" or "linkers." These oligo(dT) tails can be used to immobilize the aptamer onto a solid support, such as a magnetic bead or a sensor surface, for diagnostic applications. promega.comfishersci.com This immobilization strategy facilitates the separation of target-bound aptamers from the unbound components in a sample, enabling sensitive and specific detection of the target molecule. For instance, a biotinylated oligo(dT) probe can hybridize to the poly(A) tail of an RNA aptamer, allowing for its capture onto a streptavidin-coated surface. promega.combiocompare.com
While less common, the homopolymeric nature of oligothymidylates can be exploited in the design of "structure-switching" aptamers. In these systems, the binding of the target molecule induces a conformational change in the aptamer, which can be transduced into a detectable signal. An oligo(dT) segment might be designed to hybridize with a complementary oligo(dA) segment in the absence of the target, and this interaction is disrupted upon target binding.
| Role of Oligothymidylates in Aptamer Development | Description | Example Application |
| Primer for SELEX | Serves as a primer for reverse transcription of RNA aptamer pools during the in vitro selection process. | Enrichment of RNA aptamers against a specific protein target. |
| Immobilization Handle | Acts as a linker to attach aptamers to solid supports for diagnostic assays. | Development of aptamer-based biosensors for pathogen detection. |
| Structural Component | Incorporated into structure-switching aptamers where its hybridization state changes upon target binding. | Design of fluorescent aptasensors for small molecule detection. |
Integration with Nanomaterials for Enhanced Performance
The integration of oligothymidylates with nanomaterials has led to the development of hybrid materials with enhanced properties and novel functionalities. Oligo(dT) sequences serve as versatile linkers for attaching DNA to various nanoparticles, including gold nanoparticles, quantum dots, and magnetic beads. nanopartz.com This functionalization is often achieved through a thiol modification at one end of the oligo(dT) chain, which forms a stable bond with the surface of gold nanoparticles.
Oligo(dT)-functionalized nanoparticles are widely used in bio-sensing and diagnostics. For example, they can be employed for the highly sensitive detection of messenger RNA (mRNA). The oligo(dT) sequence on the nanoparticle surface specifically captures mRNA molecules by hybridizing to their poly(A) tails. researchgate.netnih.govseplite.com This interaction can be detected through various methods, such as colorimetric changes in the case of gold nanoparticles or fluorescence from quantum dots.
Moreover, the predictable hybridization of oligo(dT) with oligo(dA) provides a powerful tool for the programmed assembly of nanomaterials. By functionalizing different nanoparticles with complementary oligo(dT) and oligo(dA) strands, researchers can direct their self-assembly into well-defined structures. This "DNA-programmed assembly" allows for precise control over the distance and orientation of nanoparticles, which is crucial for applications in plasmonics, nanoelectronics, and catalysis.
| Nanomaterial | Role of Oligothymidylate | Application |
| Gold Nanoparticles (AuNPs) | Covalent attachment via thiol linker for functionalization. | Colorimetric biosensors for mRNA detection. |
| Quantum Dots (QDs) | Surface conjugation for targeted labeling. | Fluorescent imaging of mRNA in living cells. |
| Magnetic Beads | Immobilization for affinity purification. | Isolation of polyadenylated mRNA from total RNA. |
| Carbon Nanotubes (CNTs) | Non-covalent functionalization for drug delivery. | Targeted delivery of therapeutic oligonucleotides. |
Advancements in DNA Nanotechnology and Self-Assembly
DNA nanotechnology utilizes the predictable base-pairing of nucleic acids to construct nanoscale objects with high precision. nih.govnih.gov Oligothymidylates, in conjunction with their complementary oligo(dA) counterparts, are fundamental building blocks in this field.
Construction of Defined DNA Nanostructures
The principle of DNA self-assembly relies on the specific hybridization of complementary DNA strands. nih.govnsf.gov The interaction between oligo(dT) and oligo(dA) is one of the most commonly used "glues" in the construction of DNA nanostructures. In the technique of DNA origami, a long single-stranded DNA scaffold is folded into a desired shape by hundreds of short "staple" strands. youtube.comyoutube.comyoutube.com Many of these staple strands are designed with oligo(dT) or oligo(dA) overhangs, which act as "sticky ends" to connect different DNA origami structures into larger and more complex assemblies.
The length and sequence of these oligothymidylate tracts can be precisely controlled to tune the strength and specificity of the interactions, allowing for the programmed assembly of intricate 2D and 3D nanostructures, such as lattices, tubes, and polyhedra. nih.govnih.govdntb.gov.ua
Platforms for Single-Molecule Analysis
Oligothymidylates play a crucial role in creating platforms for single-molecule analysis. By immobilizing oligo(dT) probes on a surface, such as a glass slide or a microfluidic chip, researchers can capture and study individual molecules that contain a poly(A) sequence. nih.gov This is particularly useful for studying the dynamics of mRNA processing, translation, and degradation at the single-molecule level.
For instance, single-molecule fluorescence resonance energy transfer (smFRET) can be used to observe the conformational changes of an mRNA molecule as it interacts with ribosomes or other proteins. nih.govnih.gov The mRNA is tethered to the surface via the oligo(dT)-poly(A) interaction, allowing for long-term observation of the same molecule.
Templated Systems for Enzymatic Cascade Investigations
DNA nanostructures can serve as scaffolds to organize enzymes into cascade pathways, mimicking the spatial organization found in natural metabolic pathways. rug.nlnih.govmdpi.com Oligothymidylate-containing DNA structures can be used to position enzymes with high precision, thereby controlling the flow of substrates and intermediates through the cascade.
Single-Molecule Studies of DNA Dynamics
Single-molecule techniques have provided unprecedented insights into the physical properties and dynamic behavior of DNA. oup.com Oligothymidylates, being single-stranded and lacking stable secondary structures, serve as an excellent model system for studying the polymer physics of DNA.
Single-molecule FRET (smFRET) is a powerful technique for measuring intramolecular distances and conformational dynamics. cambridge.orgarxiv.orgresearchgate.net In a typical smFRET experiment on oligo(dT), a donor and an acceptor fluorophore are attached to the ends of the oligothymidylate chain. The efficiency of energy transfer between the two fluorophores is highly sensitive to the distance between them, providing a direct measure of the end-to-end distance of the DNA chain.
Studies using smFRET have revealed that single-stranded oligo(dT) is a flexible polymer whose conformational dynamics can be described by models such as the worm-like chain model. nih.gov These studies have shown that the flexibility of oligo(dT) is dependent on factors such as the length of the chain and the ionic strength of the solution. nih.gov For instance, the persistence length, a measure of the stiffness of the polymer, has been found to decrease with increasing salt concentration. nih.gov
More recent investigations using microsecond-resolved smFRET have uncovered complex conformational dynamics in short oligo(dT) templates. biorxiv.orgacs.orgbiorxiv.org These studies have identified multiple conformational states, including compact, partially extended, and highly extended states, with transitions occurring on the sub-millisecond timescale. biorxiv.orgacs.orgbiorxiv.org These findings suggest that even simple homopolymeric DNA can exhibit a rich landscape of conformational dynamics, which has important implications for its interactions with proteins and its role in biological processes.
| Parameter | Finding from Single-Molecule Studies of Oligo(dT) | Reference |
| Conformational Flexibility | Described by the worm-like chain model. | nih.gov |
| Persistence Length | Decreases from ~3 nm at 25 mM NaCl to ~1.5 nm at 2 M NaCl. | nih.gov |
| Conformational States | Interconversion between compact, partially extended, and highly extended states. | biorxiv.orgacs.orgbiorxiv.org |
| Transition Timescales | Sub-millisecond conformational transitions observed. | biorxiv.orgacs.orgbiorxiv.org |
Manipulation Techniques (e.g., Optical Tweezers, Magnetic Tweezers)
Single-molecule manipulation techniques, such as optical and magnetic tweezers, have revolutionized the study of the mechanical properties of nucleic acids. These instruments allow for the precise application of force and torque on individual molecules, providing insights into their structural dynamics. While studies specifically focused on the mechanical properties of single-stranded oligothymidylates are not as common as those on double-stranded DNA, the principles and techniques are readily applicable.
Optical Tweezers utilize a highly focused laser beam to trap and manipulate microscopic dielectric beads, which can be attached to the ends of a DNA molecule. By moving the laser trap, the tethered molecule can be stretched, and the resulting force can be measured with piconewton (pN) precision. This technique can be used to study the elasticity of single-stranded DNA, including oligothymidylates. The force-extension behavior of poly(dT) can be characterized to understand its flexibility and persistence length, which are crucial parameters for its biological function. For instance, the entropic elasticity of a poly(dT) chain can be measured as it is stretched, providing information about its conformational freedom.
Magnetic Tweezers employ a magnetic field to apply force and torque to a superparamagnetic bead tethered by a DNA molecule. aimspress.comarxiv.orgnih.gov This technique is particularly well-suited for studying the torsional properties of DNA. aimspress.comnih.gov By rotating the magnets, a defined number of turns can be introduced into the molecule, allowing for the investigation of supercoiling and the formation of secondary structures in single-stranded DNA, including poly(dT) tracts. The response of the molecule to this induced torsion provides insights into its torsional rigidity and the energetics of secondary structure formation.
These manipulation techniques are instrumental in understanding how the mechanical properties of oligothymidylate sequences influence their interactions with proteins and their role in various cellular processes.
Table 1: Comparison of Single-Molecule Manipulation Techniques for Studying Oligothymidylates
| Feature | Optical Tweezers | Magnetic Tweezers |
|---|---|---|
| Principle | A focused laser beam traps a dielectric bead attached to the molecule. | A magnetic field manipulates a paramagnetic bead attached to the molecule. aimspress.comarxiv.org |
| Force Application | Stretching by moving the laser trap. | Stretching and twisting by moving and rotating magnets. aimspress.com |
| Typical Force Range | 0.1 - 100 pN | 0.01 - 100 pN researchgate.net |
| Primary Measurement | Force vs. Extension | Extension vs. Applied Turns (Torque) nih.gov |
| Key Insights for Oligothymidylates | Elasticity, persistence length, conformational changes under tension. | Torsional rigidity, supercoiling, secondary structure formation. |
Visualization Methods (e.g., Fluorescence Microscopy, FRET)
Visualization techniques at the single-molecule level have provided unprecedented insights into the dynamic behavior of nucleic acids. Fluorescence-based methods are particularly powerful for studying the conformational dynamics of oligothymidylates and their interactions with other biomolecules.
Fluorescence Microscopy , in its various forms, allows for the direct observation of fluorescently labeled molecules. Oligothymidylates can be synthesized with fluorescent dyes attached at specific positions. biosyn.com Using techniques like Total Internal Reflection Fluorescence (TIRF) microscopy, individual fluorescently labeled oligothymidylate molecules can be immobilized on a surface and their behavior observed over time. This can be used to study their diffusion, conformational changes, and interactions with proteins in real-time.
Förster Resonance Energy Transfer (FRET) is a powerful technique for measuring distances on the nanometer scale, making it ideal for studying the conformational dynamics of biomolecules. nih.govnih.gov In a FRET experiment, two different fluorophores, a donor and an acceptor, are attached to the molecule of interest. When the donor is excited, it can transfer its energy to the acceptor if they are in close proximity (typically 1-10 nm), resulting in acceptor fluorescence. The efficiency of this energy transfer is inversely proportional to the sixth power of the distance between the fluorophores, providing a sensitive molecular ruler. nih.gov
A notable application of FRET in the context of oligothymidylates is the study of the interaction between single-stranded DNA (ssDNA) and Replication Protein A (RPA). RPA is a key protein in DNA replication and repair that binds to and protects ssDNA. In one study, a poly(dT) substrate was labeled with a FRET pair (Cy3 and Cy5) at its ends. nih.gov Upon binding of RPA, the FRET efficiency decreased, indicating an increase in the end-to-end distance of the poly(dT) molecule. This demonstrated that RPA binding induces a more extended conformation of the ssDNA. nih.gov
Table 2: FRET Analysis of RPA Binding to Poly(dT)
| Substrate | Condition | Mean FRET Efficiency | Inferred Conformation |
|---|---|---|---|
| End-labeled poly(dT) | No Protein | High | Compact/Random Coil |
| End-labeled poly(dT) | + Replication Protein A (RPA) | Low | Extended |
Data based on findings from studies on RPA-ssDNA interactions. nih.gov
Insights into Protein-DNA Interactions and Replication Dynamics
Oligothymidylate tracts, particularly as part of poly(dA:dT) sequences, play significant roles in protein-DNA interactions and the regulation of DNA replication. Their unique structural properties influence the binding of various proteins and can act as signals for the initiation or stalling of replication.
Research has shown that long poly(dA:dT) tracts are associated with sites of replication initiation. nih.govnih.govgumed.edu.pl These tracts tend to be nucleosome-depleted, creating an accessible region for the replication machinery to assemble. The inherent rigidity of poly(dA:dT) sequences is thought to disfavor nucleosome formation, thus facilitating the binding of initiator proteins.
Paradoxically, these same sequences can also act as barriers to replication fork progression, leading to stalling and potential DNA breakage. nih.govnih.govgumed.edu.pl This is particularly true for the poly(dT) strand, which has been shown to cause strong pausing of human DNA polymerase. nih.gov The mechanism behind this stalling is related to the fact that long single-stranded poly(dA) stretches that are exposed during replication are poorly protected by Replication Protein A (RPA). nih.govnih.govgumed.edu.pl This lack of protection can make the replication fork fragile and prone to collapse.
Electrophoretic mobility shift assays (EMSAs) have been used to study the binding of RPA to poly(dT) substrates of varying lengths. researchgate.net These studies have revealed that RPA can adopt multiple binding modes on ssDNA, with the stoichiometry of binding depending on the length of the oligothymidylate. researchgate.net This has important implications for how RPA coats and protects ssDNA during replication and repair.
Table 3: Dual Roles of Poly(dA:dT) Tracts in DNA Replication
| Role | Mechanism | Consequence |
|---|---|---|
| Replication Initiation | Nucleosome depletion due to the structural properties of poly(dA:dT). nih.govnih.govgumed.edu.pl | Creates an accessible site for the assembly of the replication machinery. |
| Replication Fork Stalling | Inefficient protection of the single-stranded poly(dA) template by RPA. nih.govnih.govgumed.edu.pl | Increased fragility of the replication fork and potential for DNA breaks. |
Applications in Gene Editing Methodologies
The advent of CRISPR-Cas9 technology has revolutionized the field of gene editing, allowing for precise modifications to the genome. A key component of many CRISPR-based editing strategies is the use of a DNA repair template to guide the cellular repair machinery. Single-stranded oligodeoxynucleotides (ssODNs) are frequently used as templates for introducing small, precise changes into the genome through a process called homology-directed repair (HDR). nih.govaddgene.orgnih.gov
Oligothymidylates can be a component of these ssODNs, particularly within the homology arms that flank the desired edit. The ssODN is designed to have sequences that are homologous to the genomic region targeted by the Cas9 nuclease, with the desired nucleotide change(s) in the center. After the Cas9 protein creates a double-strand break in the DNA, the cell's HDR pathway can use the ssODN as a template to repair the break, thereby incorporating the desired edit into the genome. addgene.orgnih.gov
The efficiency of HDR using ssODNs can be influenced by several factors, including the length and design of the homology arms and the specific nucleotide composition of the ssODN. nih.govnih.gov Studies have shown that ssODNs are generally more efficient and lead to fewer off-target integrations compared to double-stranded DNA donors for small edits. genscript.com While not exclusively composed of thymidylate residues, the principles of using ssODNs in HDR are directly applicable to oligothymidylate-containing templates. This technology has significant potential for the correction of genetic diseases caused by point mutations.
Table 4: Key Parameters for ssODN-mediated Homology-Directed Repair
| Parameter | Description | Impact on Efficiency |
|---|---|---|
| Homology Arm Length | The length of the sequences in the ssODN that are homologous to the target genomic region. | Optimal lengths are typically between 30 and 60 nucleotides for each arm. lubio.ch |
| ssODN Orientation | The ssODN can be designed to be complementary to either the target or non-target strand of the DNA. | The choice of orientation can influence HDR efficiency. |
| Blocking Mutations | Silent mutations introduced into the ssODN to prevent re-cutting of the edited sequence by Cas9. | Can increase the frequency of successful editing events. |
| ssODN Modifications | Chemical modifications, such as phosphorothioate (B77711) bonds, can be added to the ends of the ssODN. | Can increase the stability of the ssODN and improve HDR rates. lubio.ch |
Q & A
Basic Questions
Q. What analytical methods are recommended to confirm the structural identity of 5'-thymidylic acid in experimental settings?
- Methodological Answer : Use a combination of nuclear magnetic resonance (NMR) to resolve the sugar-phosphate backbone and thymine moiety (¹H and ³¹P NMR), high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) to verify the molecular ion peak (m/z 322.0688) . For reproducibility, document the manufacturer, batch number, and purity of reagents, as emphasized in experimental reporting standards .
Q. How does 5'-thymidylic acid participate in pyrimidine metabolism, and what enzymatic pathways are involved?
- Methodological Answer : 5'-Thymidylic acid (dTMP) is synthesized from dUMP via thymidylate synthase using 5,10-methylene-THF as a methyl donor . It is further phosphorylated to dTDP and dTTP for DNA synthesis. Researchers should monitor cofactor availability (e.g., folate derivatives) and enzyme kinetics using spectrophotometric assays (e.g., absorbance changes at 340 nm for NADPH oxidation) .
Q. What are the key considerations for detecting 5'-thymidylic acid in biological samples with low concentrations?
- Methodological Answer : Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotopic labeling (e.g., ¹³C/¹⁵N-dTMP as internal standards) to enhance sensitivity. Validate methods using spike-recovery experiments in matrices like serum or cell lysates, as 5'-thymidylic acid is underexplored in food sources but detectable via advanced MS workflows .
Advanced Research Questions
Q. How can researchers optimize the synthesis of thymidylyl-(5'-3')-linked dimers while minimizing side reactions?
- Methodological Answer : Use solid-phase synthesis with phosphoramidite chemistry to control regioselectivity. Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates using anion-exchange chromatography. Address side reactions (e.g., 3'-5' vs. 5'-5' linkages) by adjusting activating agents (e.g., carbodiimides) and protecting groups .
Q. What experimental strategies resolve contradictions in reported thymidylate synthase inhibition data?
- Methodological Answer : Discrepancies may arise from variations in enzyme sources (e.g., bacterial vs. human isoforms) or assay conditions (pH, ionic strength). Standardize assays using recombinant enzymes and include controls for folate cofactor stability. Employ X-ray crystallography or fluorescence quenching to study binding affinities and validate inhibitors .
Q. How can ternary complexes of thymidylate synthase with 5'-thymidylic acid and folate derivatives be characterized?
- Methodological Answer : Use stopped-flow kinetics to capture transient ternary complexes and circular dichroism (CD) to probe conformational changes. Reference studies on binary complexes (e.g., 5-fluoro-2'-deoxyuridylate with Lactobacillus casei thymidylate synthase) to design analogous experiments .
Experimental Design & Data Analysis
Q. What controls are critical for ensuring reproducibility in dTMP biosynthesis studies?
- Methodological Answer : Include negative controls (e.g., enzyme-free reactions) and positive controls (commercially sourced dTMP). Monitor dihydrofolate reductase (DHFR) activity in parallel to account for folate cycling efficiency. Replicate experiments across multiple biological replicates to address variability .
Q. How can researchers address low yields in enzymatic production of thymidylyl-(5'-3')-linked oligonucleotides?
- Methodological Answer : Optimize reaction conditions by screening divalent cations (Mg²⁺ vs. Mn²⁺) and ATP concentrations. Use polyacrylamide gel electrophoresis (PAGE) to assess product length heterogeneity. Consider thermostable polymerases or ligases for improved efficiency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
